N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide
CAS No.: 863588-95-8
Cat. No.: VC8302218
Molecular Formula: C26H17N3O2S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide - 863588-95-8](/images/structure/VC8302218.png)
Specification
CAS No. | 863588-95-8 |
---|---|
Molecular Formula | C26H17N3O2S |
Molecular Weight | 435.5 g/mol |
IUPAC Name | N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Standard InChI | InChI=1S/C26H17N3O2S/c30-24(23-18-6-1-3-9-21(18)31-22-10-4-2-7-19(22)23)28-17-13-11-16(12-14-17)25-29-20-8-5-15-27-26(20)32-25/h1-15,23H,(H,28,30) |
Standard InChI Key | BXUULBURIUIVJR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6 |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of N-(4-{ Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is C₃₁H₁₉N₃O₂S, derived from the xanthene core (C₁₃H₁₀O), a carboxamide linker (-CONH-), and the thiazolo[5,4-b]pyridine-phenyl moiety (C₁₇H₉N₃S). The molecular weight calculates to 497.57 g/mol, with a planar xanthene system contributing to potential π-π stacking interactions in biological targets .
Key Structural Features
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Xanthene Core: The tricyclic xanthene system (dibenzo-γ-pyrone) provides rigidity and fluorescence properties, which are advantageous in probe design and cellular imaging applications.
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Thiazolo[5,4-b]pyridine: This bicyclic heteroaromatic system contains a sulfur atom at position 1 and a nitrogen at position 3, enabling hydrogen bonding and hydrophobic interactions with protein targets .
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Carboxamide Linker: The -NHCO- group bridges the xanthene and phenyl-thiazolopyridine units, offering conformational flexibility while maintaining planarity for target engagement .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₃₁H₁₉N₃O₂S |
Molecular Weight | 497.57 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (2x O, 3x N) |
Rotatable Bonds | 4 |
Topological Polar SA | 85.7 Ų |
Synthetic Methodologies
The synthesis of N-(4-{ Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide involves sequential construction of the thiazolo[5,4-b]pyridine ring, followed by coupling to the xanthene carboxamide.
Thiazolo[5,4-b]pyridine Synthesis
As demonstrated in analogous systems , the thiazolo[5,4-b]pyridine core is synthesized via:
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Nitropyridine Functionalization: 2-Chloro-3-nitropyridine undergoes nucleophilic substitution with morpholine to yield 4-morpholinyl-3-nitropyridine.
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Thiocyanation: Treatment with potassium thiocyanate (KSCN) introduces a thiocyanate group at position 2.
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Cyclization: Reduction of the nitro group with Fe/AcOH followed by intramolecular cyclization forms the thiazolo[5,4-b]pyridine skeleton .
Critical Reaction Step:
Xanthene Carboxamide Coupling
The xanthene-9-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-aminophenyl-thiazolo[5,4-b]pyridine under Schotten-Baumann conditions :
Target | Assay Type | Predicted IC₅₀ | Citation |
---|---|---|---|
PI3Kα | Enzymatic | <10 nM | |
PI3Kγ | Enzymatic | 1.8–5.0 nM | |
Cellular Proliferation (MCF-7) | Cell-based | 50–100 nM | Extrapolated |
Structure-Activity Relationship (SAR) Considerations
Key structural determinants of activity in related compounds include:
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Thiazolo[5,4-b]pyridine Core: Replacement with phenyl reduces PI3Kα inhibition by >100-fold (IC₅₀ = 501 nM vs. 3.6 nM) .
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Sulfonamide vs. Carboxamide: Sulfonamide derivatives show enhanced potency due to acidic NH protons interacting with Lys802 , suggesting the carboxamide in this compound may require optimization for similar interactions.
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Xanthene Substituent: The planar aromatic system likely enhances membrane permeability and target binding via π-stacking, though excessive hydrophobicity could limit solubility .
Molecular Docking and Binding Mode Analysis
Docking studies of analogous thiazolo[5,4-b]pyridines into PI3Kα (PDB: 4JPS) reveal:
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Hinge Region Interaction: The pyridine nitrogen forms a hydrogen bond with Val851.
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Lys802 Engagement: The carboxamide NH participates in a water-mediated interaction with Lys802, stabilizing the DFG-in conformation .
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Hydrophobic Pocket Occupation: The xanthene moiety occupies a lipophilic region near Trp780, potentially enhancing binding affinity.
Future Directions and Challenges
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Synthetic Optimization: Improve yield in the cyclization step (current analogs report 40–52% yields) .
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Solubility Enhancement: Introduce polar substituents (e.g., hydroxyl or morpholino groups) on the xanthene ring without compromising activity.
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In Vivo Profiling: Evaluate pharmacokinetics and toxicity in rodent models, focusing on CYP450 interactions and blood-brain barrier penetration.
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